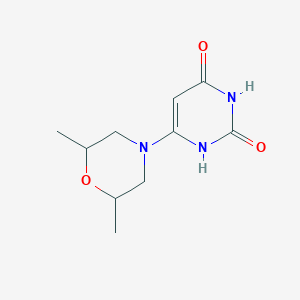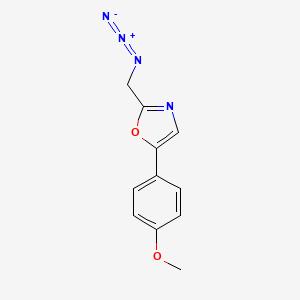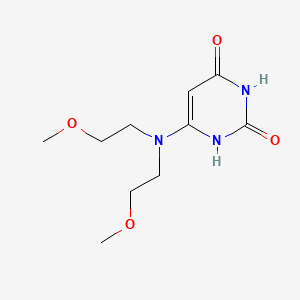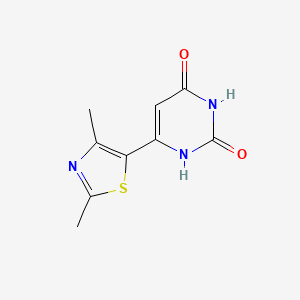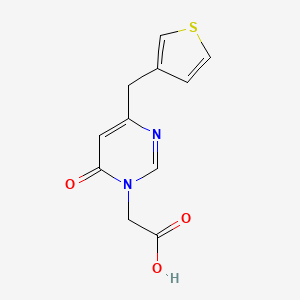
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol
Vue d'ensemble
Description
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol, also known as 1-MPPM, is an organic compound with a variety of useful applications in the scientific research field. Its unique properties make it an important research tool for scientists in a wide range of disciplines.
Applications De Recherche Scientifique
Organic Synthesis and Ligand Design
Synthesis of Chiral Ligands : Enantiopure derivatives based on l-pipecolinic acid, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, have been developed. These compounds serve as novel chiral ligands for catalytic reactions, demonstrating unique behavior in stereocontrol, which is crucial for asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Catalytic Applications : The exploration of catalysts for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) identified aromatic amine ligands with copper(I) chloride as highly active systems. This research is significant for polymer chemistry, offering insights into efficient catalyst systems (Kim, Shin, Kim, Kim, & Kim, 2018).
Materials Science and Nonlinear Optics
Nonlinear Optical Materials : The development of thienyl-substituted pyridinium salts with second-order nonlinear optical properties presents new opportunities for materials science. These compounds have been characterized for their structural and NLO properties, offering potential applications in photonics and optoelectronics (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
Pharmaceutical Chemistry and Drug Design
NMDA Receptor Antagonists : Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists has led to the synthesis of potent compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. These findings are crucial for the development of new therapeutic agents targeting the central nervous system (Borza, Bozo, Barta-Szalai, Kiss, Tárkányi, Demeter, Gáti, Háda, Kolok, Gere, Fodor, Nagy, Galgóczy, Magdó, Ágai, Fetter, Bertha, Keserü, Horváth, Farkas, Greiner, & Domány, 2007).
Propriétés
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(9-16)4-6-15(7-5-12)11-3-2-10(13)8-14-11/h2-3,8,16H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMFYPAQDGNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



